molecular formula C19H12Cl2N2O2S B14123783 1-(2-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(2-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14123783
M. Wt: 403.3 g/mol
InChI Key: UPFNHANWVLOTPF-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Chlorobenzylation and Chlorophenylation: Introduction of the 2-chlorobenzyl and 4-chlorophenyl groups can be done through nucleophilic substitution reactions using corresponding chlorobenzyl and chlorophenyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • 1-(2-chlorobenzyl)-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

1-(2-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both 2-chlorobenzyl and 4-chlorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H12Cl2N2O2S

Molecular Weight

403.3 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H12Cl2N2O2S/c20-13-5-7-14(8-6-13)23-18(24)17-16(9-10-26-17)22(19(23)25)11-12-3-1-2-4-15(12)21/h1-10H,11H2

InChI Key

UPFNHANWVLOTPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3)Cl

Origin of Product

United States

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